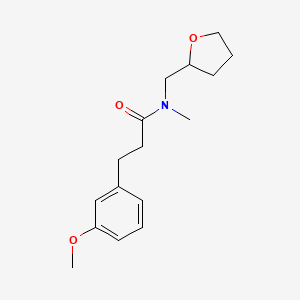
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide, also known as MI-2, is a small molecule inhibitor that has been developed for targeting the MDM2-p53 interaction. MI-2 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide binds to the hydrophobic pocket of MDM2, disrupting the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit the growth of cancer stem cells. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can pose challenges in drug delivery. In addition, this compound has been shown to have low stability in plasma, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the development of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide as a potential anti-cancer agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and stability in plasma. Another direction is the development of this compound derivatives with improved potency and selectivity for the MDM2-p53 interaction. In addition, the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, should be further explored to enhance its therapeutic efficacy. Finally, the clinical development of this compound as a potential anti-cancer agent should be pursued to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-amino-3-nitrophenol with 2-nitrobenzaldehyde in the presence of potassium carbonate and methanol. The resulting compound is then reacted with 5-chloro-2-nitrobenzenesulfonamide in the presence of sodium methoxide and methanol to yield this compound. The overall yield of the synthesis is around 10%.
Scientific Research Applications
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models as a potential anti-cancer agent. It has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-18-13-4-2-11(6-10(13)7-16(18)19)17-24(20,21)12-3-5-14-15(8-12)23-9-22-14/h2-6,8,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMGTKFOPPKJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)





![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)



![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)
![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)